2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide
Description
2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is a substituted acetamide derivative characterized by a dichlorinated benzyl group and an ethylamino side chain. The presence of the 2,3-dichloro substituents on the benzyl ring likely enhances steric and electronic effects, influencing reactivity and intermolecular interactions. Structural analogs, such as those reported in crystallographic studies, exhibit hydrogen bonding (N–H⋯O) and C–H⋯π interactions, which stabilize their solid-state conformations .
Properties
IUPAC Name |
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-15(10(16)6-14)7-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHTJLQZLZOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191663 | |
| Record name | Acetamide, 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353976-38-1 | |
| Record name | Acetamide, 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353976-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,3-dichlorobenzylamine with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide, highlighting their molecular features, applications, and physicochemical properties:
Key Comparative Analysis
Halogen Substituent Effects: The 2,3-dichloro substitution on the benzyl group in the target compound distinguishes it from analogs like 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide and alachlor . Chlorine atoms increase lipophilicity and may enhance binding to hydrophobic targets (e.g., enzymes or receptors). In contrast, Midodrine’s 2,5-dimethoxyphenethyl group improves water solubility, critical for its pharmacokinetic profile .
Biological Activity: Midodrine demonstrates therapeutic efficacy as a vasopressor, while alachlor and pretilachlor (from ) are herbicides, underscoring the diversity of acetamide applications .
Synthetic and Crystallographic Features :
- The target compound’s synthesis likely parallels methods used for N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, where carbodiimide-mediated coupling and slow evaporation yield crystalline products . Crystallographic studies of 23DCPCA reveal N–H⋯O hydrogen-bonded chains, a feature shared with the target compound’s likely solid-state behavior .
Biological Activity
2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzyl moiety attached to an ethyl acetamide group, which contributes to its biological activity. The presence of the amino group allows for interactions with various biological targets.
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of acetamides, including those similar to 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide, exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can effectively inhibit bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that certain benzamide derivatives can induce apoptosis in cancer cell lines, highlighting their role as potential therapeutic agents in oncology . Specifically, compounds with similar structural features have shown effectiveness in inhibiting cell proliferation and inducing cell cycle arrest in various cancer models.
The biological activity of 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating their activity, which is crucial for metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors involved in cell signaling, thereby influencing cellular responses.
- Gene Expression Alteration : The compound may affect the expression of genes related to cell growth and differentiation, contributing to its anticancer effects.
Case Studies
- Antiparasitic Activity : A related compound demonstrated significant efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. This compound exhibited an in vitro EC50 value of 0.001 μM and showed good oral bioavailability in animal models . Such findings suggest the potential for developing new treatments for parasitic diseases based on structural analogs.
- Antimicrobial Studies : A series of benzamide derivatives were tested against various bacterial strains. The results indicated that compounds with similar structures to 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide possess potent antibacterial properties, with selectivity over mammalian cells being a critical factor for therapeutic development .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide?
Methodological Answer: The compound can be synthesized via multi-step reactions starting from substituted phenols or N-protected glycine derivatives. A common approach involves:
Amide bond formation : Reacting 2,3-dichlorobenzylamine with ethyl bromoacetate to form the intermediate N-ethyl acetamide.
Amino group introduction : Deprotection or substitution reactions to introduce the amino group, often using reagents like phthalic anhydride followed by hydrazine for deprotection .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential release of chlorinated vapors.
- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can synthesis yield be optimized using Design of Experiments (DOE)?
Methodological Answer: DOE methods reduce experimental iterations by systematically varying parameters:
Factors : Temperature, solvent polarity, catalyst loading.
Response Variables : Yield, purity.
Statistical Analysis : Use software like Minitab to identify optimal conditions (e.g., higher yields at 80°C in DMF with 5 mol% CuI catalyst) .
Example Table : Reaction Optimization Parameters
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent | THF | DMF | DMF |
| Catalyst (mol%) | 2 | 10 | 5 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer: Contradictions may arise from:
- Tautomerism : Check for equilibrium between enamine and imine forms via variable-temperature NMR.
- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.
- Dynamic Effects : Rotameric states of the ethyl group can split peaks; use C DEPT for clarification .
Case Study : A 2024 study resolved conflicting H NMR data by identifying rotamers through 2D NOESY experiments .
Q. How can computational modeling predict reactivity and pharmacological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Docking : Screen against protein databases (e.g., PDBe) to predict binding affinity for targets like GABA receptors .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity .
Example : ICReDD’s quantum chemical calculations identified a low-energy transition state for amide bond formation, aligning with experimental kinetics .
Q. What strategies validate pharmacological activity in vivo?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
